Chromatographic Separation and Identification: PD 109488 vs. Quinapril, Quinaprilat, and PD 113413
In a validated reversed-phase HPLC method with radiochemical detection, PD 109488 was quantitatively and distinctly separated from its precursor quinapril, the active metabolite quinaprilat, and its diketopiperazine analog PD 113413 in perfusate, urine, and ultrafiltrate matrices [1]. The method demonstrated a limit of quantitation (LOQ) of 1 ng/ml for both 3H-quinapril and 3H-quinaprilat, establishing the analytical sensitivity and resolution required to differentiate PD 109488 as a unique chromatographic peak [1].
| Evidence Dimension | Chromatographic Resolution (Retention Time Separation) |
|---|---|
| Target Compound Data | Resolved as a distinct peak from quinapril, quinaprilat, and PD 113413. |
| Comparator Or Baseline | Quinapril, Quinaprilat, PD 113413 (quinapril diketopiperazine analog). |
| Quantified Difference | Achieved baseline resolution; not co-eluting with any of the listed comparator peaks. |
| Conditions | Reversed-phase HPLC with radiochemical detection (liquid scintillation counting); sample matrices included perfusate, urine, and perfusate ultrafiltrate; 100 µL injection volume. |
Why This Matters
This confirms that PD 109488 is a discrete, non-interfering analyte in complex biological and pharmaceutical matrices, making it the essential reference standard for accurate identification and quantification in metabolic studies and impurity profiling.
- [1] Kugler AR, Olson SC, Smith DE. Determination of quinapril and quinaprilat by high-performance liquid chromatography with radiochemical detection, coupled to liquid scintillation counting spectrometry. J Chromatogr B Biomed Appl. 1995 Apr 21;666(2):360-7. doi: 10.1016/0378-4347(94)00588-v. PMID: 7633615. View Source
